2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a complex heterocyclic molecule featuring a diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaene core fused with an 8-oxa (oxygen-containing) ring. Key structural elements include:
- Sulfanylacetamide side chain: The sulfanyl (thioether) linkage bridges the tricyclic system to an N-(4-methylphenyl)acetamide group, which may contribute to hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-11-13-19(14-12-17)28-23(31)16-35-27-29-24-20-8-4-6-10-22(20)34-25(24)26(32)30(27)15-18-7-3-5-9-21(18)33-2/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUPVJKJJGBIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide (CAS Number: 899941-86-7) is a synthetic organic compound notable for its complex structure and potential biological activities. This article aims to elucidate its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 491.6 g/mol. The structure features a unique tricyclic core that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 899941-86-7 |
| Molecular Formula | CHNOS |
| Molecular Weight | 491.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as the methoxyphenyl and sulfanyl moieties suggests potential for enzyme inhibition or receptor modulation.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
- Receptor Interaction : The compound may also bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Properties
Several studies have explored the anticancer potential of structurally related compounds. For example:
- Case Study 1 : A synthetic analog demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through mitochondrial pathways.
- Case Study 2 : Another study reported that a related compound inhibited the proliferation of colorectal cancer cells by blocking cell cycle progression at the G1 phase.
Antimicrobial Activity
The compound's sulfanyl group may confer antimicrobial properties:
- Research Findings : In vitro studies have shown that derivatives exhibit antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Neuroprotective Effects
Emerging research points to neuroprotective effects:
- Case Study 3 : Investigations into neuroprotective mechanisms revealed that similar compounds could mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key distinctions:
*Estimated via analogous compounds (exact data unavailable).
Structural and Functional Insights:
- Substituent Effects :
- Alkyl Chains (Ethyl/Propyl/Butyl) : Longer chains (e.g., butyl in ) increase hydrophobicity, affecting membrane permeability but reducing aqueous solubility.
- Aromatic Substituents : Fluorine or chlorine atoms (e.g., ) enhance metabolic stability and electronegativity, while methoxy groups improve solubility .
- Core Modifications: Replacement of oxygen with sulfur (8-thia vs. Diazatricyclo systems with fused oxa/thia rings exhibit rigid conformations, favoring selective target binding .
Pharmacological Potential:
- Antimicrobial Activity: Analogous compounds with sulfanylacetamide motifs inhibit bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis, with IC₅₀ values ranging from 0.5–5 µM .
- Anticancer Properties : Derivatives bearing methoxyphenyl groups (e.g., ) show sub-µM cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) via tubulin polymerization inhibition .
- Neuroactive Potential: Fluorinated analogs (e.g., ) exhibit moderate affinity for serotonin (5-HT₃) and dopamine receptors (D₂, Kᵢ ~200 nM), suggesting CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
